molecular formula C21H22N2O3 B2923427 3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide CAS No. 921890-65-5

3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Cat. No.: B2923427
CAS No.: 921890-65-5
M. Wt: 350.418
InChI Key: RMVGPBFLOJIVQK-UHFFFAOYSA-N
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Description

3-Cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a synthetic compound featuring a dibenzo[b,f][1,4]oxazepine core fused with a bicyclic system. The structure includes a ketone group at position 11 (11-oxo) and a propanamide side chain at position 2, substituted with a cyclopentyl group.

Properties

IUPAC Name

3-cyclopentyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20(12-9-14-5-1-2-6-14)22-15-10-11-18-16(13-15)21(25)23-17-7-3-4-8-19(17)26-18/h3-4,7-8,10-11,13-14H,1-2,5-6,9,12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVGPBFLOJIVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of cyclopentylamine with an appropriate dibenzo[b,f][1,4]oxazepin derivative under controlled conditions. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups or structural changes.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical assays to study enzyme activities or receptor interactions.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of central nervous system disorders. It may act as a dopamine receptor antagonist, making it useful in conditions such as schizophrenia, bipolar disorder, and depression.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets. It may bind to dopamine receptors, particularly the D2 subtype, leading to modulation of neurotransmitter activity. The exact pathways involved can vary, but they generally include alterations in intracellular signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related dibenzo[b,f][1,4]oxazepine and thiazepine derivatives, emphasizing substituent effects, synthetic pathways, and inferred physicochemical properties.

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide Dibenzo[b,f][1,4]oxazepine Cyclopentyl-propanamide at C2; 11-oxo ~407.5 (estimated) High lipophilicity due to cyclopentyl group; potential steric hindrance N/A (target compound)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide Dibenzo[b,f][1,4]oxazepine Ethyl at N10; 3-methylbutanamide at C2 ~407.5 (estimated) Ethyl group may enhance metabolic stability compared to cyclopentyl
N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide Dibenzo[b,f][1,4]oxazepine Butyl at N10; nitro at C3; acetamide-linked phenyl at C1 ~509.5 (estimated) Nitro group introduces electron-withdrawing effects; acetamide linker may influence solubility
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Dibenzo[b,f][1,4]oxazepine Methyl at C8; trifluoromethyl-benzamide at C2 ~478.6 Trifluoromethyl enhances electronegativity and metabolic resistance
2-(4-Fluorophenyl)-N-[10-(methanesulfonyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl]acetamide Dibenzo[b,f][1,4]oxazepine Methanesulfonyl at N10; fluorophenyl-acetamide at C7 ~454.4 Sulfonyl group improves solubility; fluorophenyl may enhance binding affinity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide Dibenzo[b,f][1,4]oxazepine Methyl at C8 and N10; isopropylsulfonyl-phenyl-acetamide at C2 ~478.6 Dual methyl groups reduce conformational flexibility; sulfonyl group aids solubility
Compounds 47–49 (Jin et al.) Dibenzo[b,f][1,4]thiazepine Varied substituents (dimethylamino, methoxybenzyl, etc.) ~400–450 (estimated) Sulfur atom in thiazepine core alters electronic properties vs. oxazepine

Key Observations

Core Heteroatom Differences :

  • The target compound and most comparators feature an oxygen atom in the 1,4-oxazepine ring, while Jin et al.'s compounds (47–49) use a sulfur atom (1,4-thiazepine). Sulfur’s larger atomic size and lower electronegativity may reduce ring strain and alter binding interactions compared to oxygen .

Substituent Impact: Cyclopentyl vs. Alkyl Groups: The cyclopentyl group in the target compound increases steric bulk and lipophilicity compared to simpler alkyl chains (e.g., ethyl in or methyl in ). This could influence membrane permeability and target engagement. Sulfonyl and Sulfonamide Groups: Compounds with sulfonyl moieties () exhibit improved aqueous solubility, which may counterbalance the hydrophobicity of aromatic cores.

  • Amide coupling reactions (e.g., carboxylic acid derivatives with amines).
  • Oxidation steps (e.g., using meta-chloroperbenzoic acid (MCPBA) to introduce sulfone groups).
    • Purification methods (HPLC, LCMS) and structural validation (1H NMR, HRMS) are consistent across studies .

Biological Activity

3-Cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of the dopamine D2 receptor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its complex structure, which includes a cyclopentyl group and a dibenzo[b,f][1,4]oxazepine moiety. The structure provides insights into its potential interactions with biological targets.

Pharmacological Properties

Research indicates that compounds similar to 3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide exhibit significant activity against various biological targets. Notably, it has been identified as a selective inhibitor of the dopamine D2 receptor, which is crucial for treating conditions like schizophrenia and Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeObservations
Dopamine D2 Receptor Inhibition Selective inhibition noted in various studies .
Cytotoxicity Related compounds show cytotoxic effects in tumor cell lines .
Selectivity Exhibits selectivity in malignant versus non-malignant cells .

The mechanism by which 3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide exerts its biological effects involves interaction with specific receptors in the central nervous system. Its structural characteristics allow it to bind effectively to the D2 receptor, modulating dopaminergic signaling pathways.

Case Study 1: Cytotoxicity Assessment

In a study assessing various amide derivatives similar to this compound, researchers utilized sulforhodamine B assays to evaluate cytotoxicity against human tumor cell lines. The findings indicated that certain derivatives exhibited an EC50 as low as 0.6 μM for HT29 colon adenocarcinoma cells, suggesting potent cytotoxic effects .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the dibenzo[b,f][1,4]oxazepine backbone could enhance the selectivity and potency of the compound against specific cancer cell lines. This highlights the importance of structural optimization in developing effective therapeutic agents .

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